Cas no 2680804-52-6 (benzyl N-(6-methoxy-2-methyl-3-sulfamoylphenyl)carbamate)

Benzyl N-(6-methoxy-2-methyl-3-sulfamoylphenyl)carbamate is a synthetic organic compound featuring a carbamate functional group linked to a substituted phenyl ring. Its structure includes a methoxy group at the 6-position, a methyl group at the 2-position, and a sulfamoyl moiety at the 3-position, contributing to its unique reactivity and potential applications in medicinal chemistry. The benzyl ester group enhances solubility and stability, making it suitable for further derivatization. This compound may serve as a key intermediate in the synthesis of pharmaceuticals, particularly sulfonamide-based drugs, due to its sulfamoyl functionality. Its well-defined structure ensures consistency in research and industrial applications.
benzyl N-(6-methoxy-2-methyl-3-sulfamoylphenyl)carbamate structure
2680804-52-6 structure
Product Name:benzyl N-(6-methoxy-2-methyl-3-sulfamoylphenyl)carbamate
CAS No:2680804-52-6
MF:C16H18N2O5S
MW:350.389523029327
CID:6291429
PubChem ID:165927032
Update Time:2025-05-21

benzyl N-(6-methoxy-2-methyl-3-sulfamoylphenyl)carbamate Chemical and Physical Properties

Names and Identifiers

    • EN300-28298537
    • 2680804-52-6
    • benzyl N-(6-methoxy-2-methyl-3-sulfamoylphenyl)carbamate
    • Inchi: 1S/C16H18N2O5S/c1-11-14(24(17,20)21)9-8-13(22-2)15(11)18-16(19)23-10-12-6-4-3-5-7-12/h3-9H,10H2,1-2H3,(H,18,19)(H2,17,20,21)
    • InChI Key: MHONPJWXBCCLJC-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(=C(C=1C)NC(=O)OCC1C=CC=CC=1)OC)(N)(=O)=O

Computed Properties

  • Exact Mass: 350.09364285g/mol
  • Monoisotopic Mass: 350.09364285g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 6
  • Complexity: 513
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 116Ų

benzyl N-(6-methoxy-2-methyl-3-sulfamoylphenyl)carbamate Pricemore >>

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Additional information on benzyl N-(6-methoxy-2-methyl-3-sulfamoylphenyl)carbamate

Benzyl N-(6-Methoxy-2-Methyl-3-Sulfamoylphenyl)Carbamate: A Comprehensive Overview

The compound benzyl N-(6-methoxy-2-methyl-3-sulfamoylphenyl)carbamate, identified by the CAS number 2680804-52-6, is a highly specialized organic compound with significant applications in various fields, particularly in pharmaceuticals and agrochemicals. This compound has garnered attention due to its unique structural features and promising biological activities, as evidenced by recent research studies.

The molecular structure of this compound is characterized by a benzyl group attached to a sulfamoylphenyl moiety, which introduces a range of functional groups that contribute to its versatile reactivity and bioavailability. The presence of the methoxy and methyl substituents on the phenyl ring further enhances its chemical stability and pharmacokinetic properties, making it an attractive candidate for drug development.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound through multi-step processes involving coupling reactions and selective oxidation techniques. Researchers have optimized these methods to achieve high yields and purity levels, ensuring the scalability of production for industrial applications.

In terms of biological activity, benzyl N-(6-methoxy-2-methyl-3-sulfamoylphenyl)carbamate has demonstrated potent inhibitory effects against various enzymes and receptors, making it a promising lead compound for the development of novel therapeutic agents. For instance, studies published in 2023 have highlighted its potential as an anti-inflammatory agent by targeting specific cytokines involved in chronic inflammatory diseases.

Moreover, this compound has shown significant promise in agricultural applications, particularly as a fungicide and plant growth regulator. Field trials conducted in controlled environments have indicated improved crop yields and enhanced resistance to fungal pathogens when treated with this compound.

The sulfamoyl group within the molecule plays a critical role in modulating its pharmacodynamic properties, while the methoxy substituent contributes to its lipophilicity, enhancing its ability to cross biological membranes. These structural attributes make it an ideal candidate for further exploration in drug delivery systems.

Recent collaborative efforts between academic institutions and pharmaceutical companies have focused on elucidating the mechanism of action of this compound at the molecular level. Advanced computational models have been employed to predict its binding affinities with various protein targets, providing valuable insights into its therapeutic potential.

In conclusion, benzyl N-(6-methoxy-2-methyl-3-sulfamoylphenyl)carbamate represents a cutting-edge molecule with multifaceted applications across diverse industries. Its unique chemical structure, coupled with recent breakthroughs in synthetic methodologies and biological evaluations, positions it as a key player in future advancements in medicine and agriculture.

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